molecular formula C7H10N2O2 B1519365 2,4-Dimethoxypyridin-3-amine CAS No. 217096-31-6

2,4-Dimethoxypyridin-3-amine

Cat. No. B1519365
M. Wt: 154.17 g/mol
InChI Key: WYDJMYLLHJKBGT-UHFFFAOYSA-N
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Description

2,4-Dimethoxypyridin-3-amine is a chemical compound with the CAS Number: 217096-31-6 . It has a molecular weight of 154.17 and a molecular formula of C7H10N2O2 .


Molecular Structure Analysis

The molecular structure of 2,4-Dimethoxypyridin-3-amine is represented by the formula C7H10N2O2 . This indicates that the molecule is composed of seven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and two oxygen atoms .


Physical And Chemical Properties Analysis

2,4-Dimethoxypyridin-3-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Organometallic Complexes and Catalysis

Research highlights the preparation and characterization of organometallic complexes involving pyridine derivatives, which are pivotal for catalytic applications. For example, Winter and Hornung (1999) discussed the synthesis of 2-Ammoniobutenynyl Ru-complexes, indicating the potential of pyridine-based compounds in forming complexes that could be used in catalytic processes (R. Winter & F. Hornung, 1999).

Atmospheric Chemistry

Kurtén et al. (2008) explored the role of amines, including pyridine derivatives, in enhancing sulfuric acid-water nucleation in the atmosphere, which is crucial for understanding atmospheric chemistry and its implications on climate change (T. Kurtén, V. Loukonen, H. Vehkamäki, & M. Kulmala, 2008).

Synthesis and Chemical Reactivity

Studies on the synthesis and reactivity of heterocyclic compounds, including pyridine derivatives, provide insights into the development of new chemical entities with potential applications in drug discovery and material science. For instance, Milić, Djilas, and Čanadanović-Brunet (1993) investigated the synthesis mechanisms of amino-imidazoazarenes, highlighting the role of pyridine derivatives in forming heterocyclic amines, which are significant in various chemical syntheses (B. Milić, S. Djilas, & J. Čanadanović-Brunet, 1993).

Material Science and Coordination Chemistry

Research also delves into the synthesis and application of pyridine-based ligands in coordination chemistry, which is foundational for the development of new materials with specific properties. For example, Dehghanpour, Bouslimani, Welter, and Mojahed (2007) synthesized and characterized copper(I) complexes containing novel bidentate iminopyridine ligands, suggesting applications in material science and catalysis (S. Dehghanpour, N. Bouslimani, R. Welter, & F. Mojahed, 2007).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,4-dimethoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-10-5-3-4-9-7(11-2)6(5)8/h3-4H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDJMYLLHJKBGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethoxypyridin-3-amine

CAS RN

217096-31-6
Record name 2,4-dimethoxypyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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